Bienvenue dans la boutique en ligne BenchChem!

(S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate

Thyromimetic selectivity Liver/heart ratio Cardiac-sparing

(S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate (CAS 105189-44-4) is a chemically protected L-tyrosine derivative featuring a 3,5-dibromo-4-hydroxyphenyl side chain, an N-trifluoroacetyl (TFA) amine protecting group, and a methyl ester carboxyl cap. This compound is not a final drug substance but a strategic building block whose unique halogenation and protection scheme is foundational for synthesizing a class of liver-selective, cardiac-sparing thyroid hormone analogs (thyromimetics).

Molecular Formula C12H10Br2F3NO4
Molecular Weight 449.01 g/mol
Cat. No. B8063708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate
Molecular FormulaC12H10Br2F3NO4
Molecular Weight449.01 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C(F)(F)F
InChIInChI=1S/C12H10Br2F3NO4/c1-22-10(20)8(18-11(21)12(15,16)17)4-5-2-6(13)9(19)7(14)3-5/h2-3,8,19H,4H2,1H3,(H,18,21)/t8-/m0/s1
InChIKeyUXZAEOXFCAKKTD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is a Critical Intermediate for Selective Thyromimetics


(S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate (CAS 105189-44-4) is a chemically protected L-tyrosine derivative featuring a 3,5-dibromo-4-hydroxyphenyl side chain, an N-trifluoroacetyl (TFA) amine protecting group, and a methyl ester carboxyl cap [1]. This compound is not a final drug substance but a strategic building block whose unique halogenation and protection scheme is foundational for synthesizing a class of liver-selective, cardiac-sparing thyroid hormone analogs (thyromimetics) [2]. Its procurement value is inseparable from the downstream pharmacodynamic advantages of the thyromimetics it produces, most notably the prototypical agent SK&F L-94901.

The Specific Procurement Logic for (S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate


In thyromimetic synthesis, the identity of the halogen atoms on the tyrosine-derived ring is non-negotiable. Switching to a 3,5-diiodo intermediate or a non-halogenated tyrosine analog fundamentally alters the pharmacological profile of the final drug. The 3,5-dibromo configuration is explicitly required to achieve the combination of enhanced receptor potency and oral bioavailability, while the N-TFA and methyl ester groups provide the necessary chemical stability and solubility for the multi-step synthetic route to complex diaryl ether thyronines [1]. Generic substitution with an iodo-analog or an unprotected dibromo-tyrosine fails to produce a thyromimetic with the critical 200:1 liver-to-heart selectivity ratio [2].

Quantitative Differentiation Evidence for (S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate Over Closest Analogs


Superior Liver-Selectivity of End-Product Thyromimetics Built from the Dibromo Intermediate vs. Natural Triiodo Hormones

The ultimate thyromimetic drug produced from this building block, SK&F L-94901, demonstrates nearly 200 times more enzyme-inducing activity in the liver than in the heart. In direct comparison, the natural hormone triiodothyronine (T3), which utilizes a 3,5-diiodo configuration on the same ring, shows no such tissue selectivity [1]. The building block's 3,5-dibromo pattern is essential to this profile; replacing the bromines with iodines results in loss of this therapeutic window [2].

Thyromimetic selectivity Liver/heart ratio Cardiac-sparing

Enhanced In Vivo Potency and Oral Bioavailability of 3,5-Dibromo vs. 3,5-Diiodo Thyronine Analogs

A QSAR analysis of 20 3'-arylmethyl T3 analogs determined that replacement of the natural 3,5-diiodo groups with 3,5-dibromo increases both receptor binding potency and oral bioavailability [1]. This finding is specific to the dibromo substitution pattern; other halogens (e.g., dichloro) or methyl substitution maintain selectivity but do not achieve the same combined potency-oral activity profile [1][2]. The building block is the direct chemical vehicle for introducing this advantageous pharmacophore.

Oral bioavailability Structure-activity relationship Halogen substitution

Low Serum Protein Binding of Final Thyromimetics Enables High Free Fraction and In Vivo Activity

SK&F L-94901, the thyromimetic synthesized directly from this protected dibromo intermediate, exhibits profoundly low affinity for serum transport proteins compared to the natural iodo-hormone thyroxine (T4). Its affinity for T4-binding globulin is 0.0035%, for transthyretin 1.66%, and for albumin 1.26% of that of T4 [1]. This weak serum binding results in a relatively high circulating free fraction, which explains why the dibromo-derived analog is more potent in vivo (50% of T3 activity in liver) than in vitro (only 1% as active) [1]. This pharmacokinetic advantage is a direct consequence of the dibromo configuration introduced by this building block.

Serum protein binding Pharmacokinetics Free hormone hypothesis

Trifluoroacetyl (TFA) Protection Provides Superior Stability During Multi-Step Synthesis vs. Acetyl Protection

The trifluoroacetyl (TFA) group on the alpha-amine of this building block confers greater chemical stability during storage and synthetic manipulations compared to the simpler N-acetyl protecting group [1]. TFA-protected amino acid esters are well-documented to exhibit enhanced resistance to hydrolytic cleavage and racemization under the acidic and basic conditions encountered in the multi-step synthesis of thyronine analogs [1][2]. This robustness is critical for the high-yielding coupling reactions that form the central diaryl ether bond of the final thyromimetic.

Protecting group stability Trifluoroacetyl Synthetic intermediate robustness

Methyl Ester and TFA Protection Defined Physical Properties for Quality Control vs. Free Amino Acid Forms

This protected building block possesses a well-defined melting point of 136-137 °C (from methanol/water), a predicted LogP of 3.6, and a density of 1.830 ± 0.06 g/cm³ [1]. In contrast, the unprotected 3,5-dibromo-L-tyrosine methyl ester or the free acid 3,5-dibromo-L-tyrosine are reported as less crystalline solids, complicating purity verification and handling. The combination of the TFA and methyl ester groups provides a crystalline, easily characterizable intermediate that facilitates batch-to-batch quality control in a procurement setting.

Melting point Purity specification Quality control

High-Impact Application Scenarios for (S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate Based on Quantitative Evidence


Core Building Block for Liver-Selective, Cardiac-Sparing Thyromimetic Drug Discovery Programs

Medicinal chemistry teams pursuing novel thyromimetics for dyslipidemia or metabolic disorders should use this specific dibromo-TFA-tyrosine ester as the starting material. The ~200:1 liver-to-heart selectivity ratio achieved by the downstream product SK&F L-94901 establishes the critical role of the 3,5-dibromo configuration in achieving tissue selectivity [1]. Programs using 3,5-diiodo intermediates will fail to replicate this therapeutic window, as QSAR data confirms that the dibromo pattern is uniquely associated with the combination of enhanced potency and oral bioavailability [2].

Preferred Intermediate for Isotopically Labeled Thyromimetic Synthesis in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This protected intermediate is the starting material of choice for synthesizing ¹⁴C- or ³H-labeled SK&F L-94901 for nuclear receptor binding and drug metabolism studies. The published six-stage radiosynthesis route explicitly relies on the TFA- and methyl ester-protected dibromo-tyrosine to ensure chemical stability during the labeling sequence and subsequent purification steps [1]. The low serum protein binding of the final labeled product (TBG affinity 0.0035% of T4) makes it particularly valuable for studying free hormone pharmacokinetics [2].

Key Intermediate for Structure-Activity Relationship (SAR) Libraries of 3'-Substituted Thyronines

In SAR campaigns exploring 3'-arylmethyl substituents on the thyronine scaffold, this building block provides the optimal starting point. The N-TFA and methyl ester protection allows for selective deprotection and coupling at the carboxyl terminus, while the 3,5-dibromo-4-hydroxyphenyl moiety serves as the fixed pharmacophore that QSAR studies have identified as superior to 3,5-diiodo, 3,5-dichloro, and 3,5-dimethyl alternatives for combined potency and oral activity [1]. The crystalline nature (mp 136-137 °C) enables accurate weighing and stoichiometric control in parallel library synthesis .

Process Chemistry Development for Scalable Thyromimetic API Manufacturing

For process chemists scaling up the synthesis of dibromo-thyronine APIs, this compound offers distinct advantages over alternative protected forms. The TFA group withstands the acidic conditions of diaryl ether formation (HBr/AcOH deprotection conditions are explicitly described in the patent literature), while the methyl ester provides adequate organic solubility for homogeneous reaction conditions [1]. The well-characterized melting point and LogP support in-process quality control and solvent extraction optimization during scale-up [2].

Quote Request

Request a Quote for (S)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.